molecular formula C21H32N2O3 B14437044 benzyl(trimethyl)azanium;carbonate CAS No. 73680-73-6

benzyl(trimethyl)azanium;carbonate

Cat. No.: B14437044
CAS No.: 73680-73-6
M. Wt: 360.5 g/mol
InChI Key: WTZGPCBXPZNQIU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(trimethyl)azanium;carbonate is a quaternary ammonium compound. It consists of a benzyl group attached to a nitrogen atom, which is further bonded to three methyl groups, forming a positively charged azanium ion. This ion pairs with a carbonate anion to form the complete compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(trimethyl)azanium;carbonate typically involves the quaternization of benzylamine with trimethylamine in the presence of a carbonate source. The reaction can be carried out under mild conditions, often at room temperature, using solvents like methanol or ethanol. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3)_3\text{N} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3^+ + \text{CO}_3^{2-} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(trimethyl)azanium;carbonate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The compound can be reduced to form benzylamine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(trimethyl)azanium;carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of surfactants, disinfectants, and antistatic agents.

Mechanism of Action

The mechanism of action of benzyl(trimethyl)azanium;carbonate involves its interaction with biological membranes and ion channels. The positively charged azanium ion can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium chloride
  • Benzyltriethylammonium chloride
  • Tetramethylammonium carbonate

Uniqueness

Benzyl(trimethyl)azanium;carbonate is unique due to its specific combination of a benzyl group and a trimethylazanium ion paired with a carbonate anion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, enhancing its versatility in different environments.

Properties

CAS No.

73680-73-6

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

benzyl(trimethyl)azanium;carbonate

InChI

InChI=1S/2C10H16N.CH2O3/c2*1-11(2,3)9-10-7-5-4-6-8-10;2-1(3)4/h2*4-8H,9H2,1-3H3;(H2,2,3,4)/q2*+1;/p-2

InChI Key

WTZGPCBXPZNQIU-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C(=O)([O-])[O-]

Related CAS

14800-24-9 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.